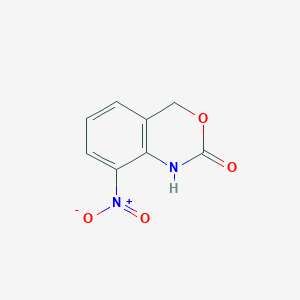

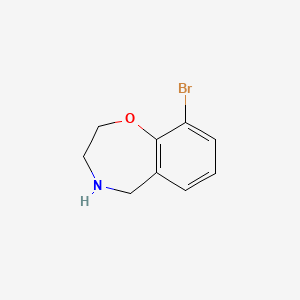

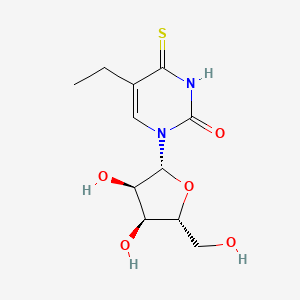

![molecular formula C11H12N2OS B3241878 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol CAS No. 148834-16-6](/img/structure/B3241878.png)

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol

Descripción general

Descripción

“1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol” is a compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in several studies. For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino were synthesized via Betti reaction . Another study reported the synthesis of a series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl) or 3-(morpholino-1-yl)propanamide derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed in several studies. For example, molecular docking studies showed that certain benzothiazole derivatives could bind to the active site of Butyrylcholinesterase (BuChE) .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various functional group transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, the compound “this compound” has a molecular weight of 212.20 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis of novel compounds: A study demonstrates the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction. These compounds, derived from isatin/N-substituted isatin and secondary amino acids, reacted with benzo-imidazol-2-yl-3-phenylacrylonitrile as a dipolarophile. The resulting structures were confirmed using NMR spectroscopy, mass spectrometry, and X-ray diffraction studies (Poomathi et al., 2015).

Catalytic and Chemical Properties

- Antimicrobial and antifungal activities: A series of heterocyclic compounds including thiazol-2-yl pyrrolidin-2-one derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria and fungi. These compounds demonstrated notable antibacterial and antifungal properties (Patel & Patel, 2015).

- Synthesis of bioactive compounds: The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with significant antibacterial and antimycobacterial activity is described in another study. This work highlights the potential medical applications of these synthesized compounds (Belveren et al., 2017).

Molecular Docking and Drug Design

- Docking studies for cancer targets: Research indicates that benzothiazolopyridine compounds synthesized using ultrasonic irradiation showed favorable interactions with estrogen and progesterone receptors in breast cancer models. These findings suggest potential applications in drug design and molecular docking studies for cancer treatments (Shirani et al., 2021).

Photophysical and Electrochemical Applications

- Fluorescent chemosensor for metal ions: A pyridine-pyrazoline derivative was synthesized, displaying solvatochromic behavior and acting as a fluorescent chemosensor for Fe3+ metal ion detection. This study underscores the potential application of benzothiazole derivatives in photophysical investigations (Asiri et al., 2020).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad range of biological activities, including anti-inflammatory, antitumor, and antitubercular effects . These activities suggest that the compound may interact with multiple targets, such as cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation , and DprE1, a target in Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, suggesting a potential mechanism for their anti-inflammatory activity . Additionally, benzothiazole derivatives have demonstrated potent inhibition against M. tuberculosis, suggesting they may interact with targets such as DprE1 .

Biochemical Pathways

For instance, by inhibiting COX-1, these compounds could potentially disrupt the synthesis of prostaglandins, thereby modulating the inflammatory response .

Pharmacokinetics

The compound’s molecular weight (22029 g/mol) and structure suggest it may have favorable ADME properties .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 . They have also demonstrated antitubercular activity, suggesting they may exert cellular effects that inhibit the growth or survival of M. tuberculosis .

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQFYIZOJCJRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

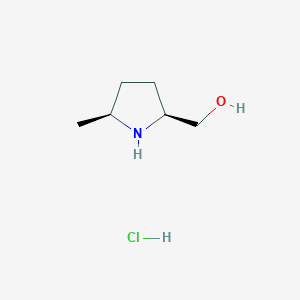

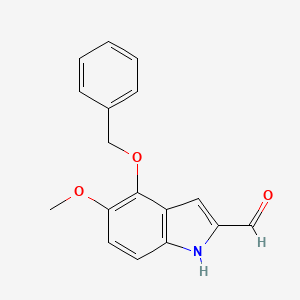

![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B3241890.png)